molecular formula C10H13ClN2 B1436181 TRYPTAMINE-alpha,alpha-D2 HCL CAS No. 362049-49-8

TRYPTAMINE-alpha,alpha-D2 HCL

Cat. No.: B1436181
CAS No.: 362049-49-8
M. Wt: 198.69 g/mol
InChI Key: KDFBGNBTTMPNIG-GZEMNZGQSA-N
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Description

TRYPTAMINE-alpha,alpha-D2 HCL is a deuterated derivative of tryptamine, a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. Tryptamine and its derivatives are known for their significant roles in neurobiology and pharmacology, particularly as neurotransmitters and psychoactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRYPTAMINE-alpha,alpha-D2 HCL typically involves the decarboxylation of L-tryptophan, a naturally occurring amino acid. This process can be catalyzed by aromatic L-amino acid decarboxylase . Another method involves the reduction of 3-(2-Nitrovinyl)indole, which is a multi-step process starting with the nitration of indole, followed by the reduction of the resulting nitroindole .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enzymatic decarboxylation processes, ensuring high yield and purity. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

TRYPTAMINE-alpha,alpha-D2 HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include a range of indole derivatives, substituted tryptamines, and other complex organic compounds .

Scientific Research Applications

TRYPTAMINE-alpha,alpha-D2 HCL has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various complex organic molecules.

    Biology: Studied for its role as a neurotransmitter and its effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, including antidepressant

Biological Activity

Tryptamine-alpha,alpha-D2 HCl is a deuterated derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound has garnered interest due to its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Tryptamine and Its Derivatives

Tryptamine is synthesized from the essential amino acid tryptophan through decarboxylation, primarily catalyzed by aromatic L-amino acid decarboxylase. It is structurally characterized by an indole ring and an aminoethyl side chain. Tryptamine and its derivatives are known for their significant roles as neurotransmitters and psychoactive substances .

Tryptamine and its derivatives act primarily through interactions with serotonin receptors (5-HT receptors) and trace amine-associated receptors (TAARs). The biological activity of this compound can be summarized as follows:

  • Serotonin Receptor Agonism : Tryptamine acts as a full agonist at the 5-HT2A receptor, which is implicated in various neuropsychiatric effects. The compound exhibits an EC50 value of approximately 7.36 nM for this receptor .
  • Trace Amine-Associated Receptor Activity : It functions as a potent agonist for TAAR1, influencing dopaminergic and serotonergic systems .

Neurotransmission

This compound has been studied for its effects on neurotransmission. Its activation of serotonin receptors can lead to modulation of mood and cognition. Research indicates that tryptamines can induce head-twitch responses in animal models, indicative of hallucinogenic effects primarily mediated through 5-HT2A receptor activation .

Gastrointestinal Motility

In the gastrointestinal tract, tryptamine produced by gut microbiota activates 5-HT4 receptors, which play a crucial role in regulating gastrointestinal motility . This effect can be beneficial in treating conditions like irritable bowel syndrome (IBS).

Case Studies and Research Findings

  • Receptor Binding Profiles : A study explored the binding profiles of various tryptamines, including this compound. It was found that these compounds predominantly target 5-HT receptors along with other non-serotonergic targets such as kappa opioid receptors and dopamine receptors .
    Compound5-HT ReceptorsKappa Opioid ReceptorsDopamine Receptors
    This compoundHighModerateLow
    4-HO-DiPTModerateLowModerate
  • Psychoactive Effects : Research demonstrated that Tryptamine derivatives can elicit significant psychoactive effects in animal models. The head-twitch response observed in mice was linked to the activation of 5-HT2A receptors, suggesting potential applications in studying hallucinogenic mechanisms .
  • Therapeutic Potential : The pharmacological profile of this compound suggests potential therapeutic applications in treating mood disorders and gastrointestinal issues due to its modulatory effects on serotonin pathways .

Properties

IUPAC Name

1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-GZEMNZGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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